N-[2-(benzyloxy)ethyl]guanidine hydrochloride
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Overview
Description
N-[2-(benzyloxy)ethyl]guanidine hydrochloride is a chemical compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzyloxy)ethyl]guanidine hydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of N,N-bis-tert-butoxycarbonylthiourea with an amine in the presence of a base such as triethylamine and a catalyst like mercury(II) chloride in dichloromethane. The resulting protected guanidine is then deprotected under acidic conditions to yield the guanidinium salt .
Industrial Production Methods
Industrial production methods for guanidines often involve the use of thiourea derivatives as guanidylating agents. These methods can be scaled up to produce large quantities of the compound efficiently. The use of metal-catalyzed guanidylation and coupling reagents also plays a significant role in the industrial synthesis of guanidines .
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzyloxy)ethyl]guanidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the guanidine group.
Reduction: Reduction reactions can convert the guanidine group to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanidine oxides, while substitution reactions can produce various substituted guanidines .
Scientific Research Applications
N-[2-(benzyloxy)ethyl]guanidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential as a DNA minor groove binder and as an inhibitor of certain enzymes.
Medicine: It shows promise in medicinal chemistry for the development of new therapeutic agents, particularly as kinase inhibitors and α2-noradrenaline receptor antagonists.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(benzyloxy)ethyl]guanidine hydrochloride involves its ability to form hydrogen bonds and interact with biological molecules. The guanidine group can form resonance structures that delocalize the positive charge, allowing it to interact with aromatic systems in biological environments. This interaction can affect the conformation of proteins and nucleic acids, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Disubstituted Guanidines: These compounds have similar structures but differ in the substituents attached to the guanidine group.
Thiourea Derivatives: These compounds are often used as precursors in the synthesis of guanidines and share similar chemical properties.
Cyclic Guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have similar biological activities but differ in their ring structures
Uniqueness
N-[2-(benzyloxy)ethyl]guanidine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its ability to form stable hydrogen bonds and its high basicity make it particularly effective in various applications, from organic synthesis to medicinal chemistry .
Properties
CAS No. |
2768326-64-1 |
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Molecular Formula |
C10H16ClN3O |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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